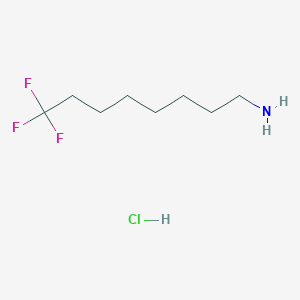

8,8,8-Trifluorooctan-1-amine;hydrochloride

Description

8,8,8-Trifluorooctan-1-amine hydrochloride is a fluorinated aliphatic amine hydrochloride salt. The compound features a linear octane backbone with three fluorine atoms substituted at the terminal C8 position, combined with a protonated primary amine group at C1, stabilized by a hydrochloride counterion.

Key physicochemical properties (inferred from analogous compounds):

- Molecular formula: C₈H₁₅F₃N·HCl

- Molecular weight: ~237.67 g/mol (calculated).

- Fluorine substitution: Terminal trifluoromethyl group (CF₃) at C6.

- Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form.

Properties

IUPAC Name |

8,8,8-trifluorooctan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7-12;/h1-7,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLHHGYTINLQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(F)(F)F)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8,8,8-Trifluorooctan-1-amine;hydrochloride involves several steps:

Addition of 1,1,1-trifluoro-3-iodopropane to n-butyl lithium in THF: This forms 8,8,8-trifluorooct-1-ene.

Treatment with HBr: This converts 8,8,8-trifluorooct-1-ene to 8,8,8-trifluorooctan-1-ol.

Conversion to the corresponding amine: This is achieved using an amine salt.

Treatment with concentrated hydrochloric acid: This final step yields 8,8,8-Trifluorooctan-1-amine;hydrochloride.

Chemical Reactions Analysis

Activation and Iminium Formation

The primary amine group undergoes activation with Lewis acids (e.g., BF₃·OEt₂ or AlCl₃) to form electrophilic fluoroiminium intermediates. This activation is critical for nucleophilic substitution reactions:

-

Mechanism : Protonation of the amine followed by coordination with BF₃ generates a cationic iminium species (Fig. 1A) .

-

Applications : Activated intermediates participate in fluorination, acylation, and cycloaddition reactions .

| Reaction Type | Conditions | Product | Yield/Activity | Source |

|---|---|---|---|---|

| Activation | BF₃·OEt₂, MeCN, 15–60 min | Fluoroiminium salt | Soluble in MeCN, precipitates in DCM |

Nucleophilic Substitution Reactions

The terminal trifluoromethyl group stabilizes adjacent carbons, facilitating nucleophilic attacks:

-

Fluorination : Reacts with alcohols or aldehydes to replace hydroxyl groups with fluorine via HF elimination (Fig. 1B) .

-

Acylation : Electrophilic aromatic substitution with electron-rich arenes yields fluorinated acetamides (e.g., 4a–d) .

Key Example :

Reaction with allylic alcohols produces α-CF₃-β-fluoro amines through dual nucleophilic attacks at the iminium and α-methine positions (Fig. 1C) .

Biological Activity and Pharmacological Interactions

The compound’s trifluoromethyl group enhances lipophilicity and target binding:

-

NKCC1 Inhibition : Demonstrated 88.5 ± 11.7% inhibition at 100 μM, outperforming bumetanide (71.7 ± 7%) in neuronal models .

-

Pharmacokinetics : Improved metabolic stability (t₁/₂ >60 min in mouse liver homogenates) and solubility (>250 μM) .

| Property | Value | Significance | Source |

|---|---|---|---|

| Inhibitory Activity | 88.5% at 100 μM | Superior to bumetanide | |

| Solubility | >250 μM | Enhanced formulation potential |

Fluoroalkylation Reagent

-

Role : Serves as a FAR (Fluoroalkyl Amino Reagent) for introducing CF₃ groups into heterocycles or aromatic systems .

-

Example : Synthesis of 8,8,8-trifluorooctan-1-ol from 8-bromo-1-octene via radical trifluoromethylation .

Intermediate in Drug Development

-

Case Study : Structural analogs (e.g., ARN23746) show promise as CNS-targeted therapeutics due to optimized blood-brain barrier penetration .

Stability and Handling

-

Moisture Sensitivity : Releases HF upon exposure to air, requiring inert atmosphere handling .

-

Storage : Stable for hours under inert conditions but degrades rapidly in humid environments .

Comparative Reactivity

| Feature | 8,8,8-Trifluorooctan-1-amine·HCl | Ishikawa Reagent (1c) |

|---|---|---|

| Activation Time | 15–60 min (BF₃·OEt₂) | 45–60 min (AlCl₃) |

| Solubility (MeCN) | High | Low |

| Biological Activity | NKCC1 inhibition | Limited data |

Scientific Research Applications

Neuropharmacology

8,8,8-Trifluorooctan-1-amine; hydrochloride has been identified as a potent selective inhibitor of NKCC1. This transporter plays a crucial role in regulating intracellular chloride levels in neurons, which is vital for maintaining proper neuronal excitability and function. Research has shown that inhibition of NKCC1 can lead to beneficial effects in various neurodevelopmental disorders:

- Autism Spectrum Disorders (ASD) : Studies indicate that selective NKCC1 inhibitors can ameliorate symptoms associated with ASD by restoring chloride homeostasis in neurons. The compound has demonstrated efficacy in mouse models, suggesting potential therapeutic applications for human patients suffering from similar conditions .

- Down Syndrome : Inhibition of NKCC1 has been linked to cognitive improvements in Down syndrome models. The selective nature of 8,8,8-Trifluorooctan-1-amine; hydrochloride allows for therapeutic effects without the diuretic side effects commonly associated with non-selective inhibitors like bumetanide .

Drug Development

The compound is part of a broader class of NKCC1 inhibitors being explored for their drug-like properties:

- Structure-Activity Relationship (SAR) Studies : Extensive SAR studies have been conducted to optimize the efficacy and safety profile of this compound. Modifications to the alkyl chain and the incorporation of polar or lipophilic groups have been shown to enhance inhibitory activity against NKCC1 while improving solubility and metabolic stability .

- Preclinical Trials : Promising results from preclinical studies highlight the potential for 8,8,8-Trifluorooctan-1-amine; hydrochloride to enter clinical trials aimed at treating neurological disorders characterized by altered chloride homeostasis .

Case Studies

Mechanism of Action

The mechanism by which 8,8,8-Trifluorooctan-1-amine;hydrochloride exerts its effects involves interaction with molecular targets and pathways:

Molecular Targets: It interacts with specific enzymes and proteins, altering their function.

Pathways Involved: It can affect metabolic pathways, leading to changes in cellular processes such as growth and replication

Comparison with Similar Compounds

Structural Analogues: Fluorinated Amine Hydrochlorides

The following compounds share structural motifs with 8,8,8-trifluorooctan-1-amine hydrochloride, differing in carbon chain length, fluorine substitution patterns, or cyclic frameworks:

Key Observations :

Chain Length : Shorter-chain analogues (e.g., C3) exhibit lower molecular weights and higher solubility but reduced lipophilicity compared to the C8 compound .

Fluorine Substitution: The terminal CF₃ group in 8,8,8-trifluorooctan-1-amine enhances electron-withdrawing effects and metabolic stability compared to mono- or di-fluorinated analogues .

Physicochemical and Stability Comparisons

Data from related hydrochloride salts provide insights into expected behaviors:

Trends :

- Longer carbon chains (C8 vs. C3) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Trifluoromethyl groups improve resistance to oxidative degradation compared to non-fluorinated amines .

Pharmacological and Industrial Relevance

Biological Activity

8,8,8-Trifluorooctan-1-amine;hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique physicochemical properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, bioavailability, and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The introduction of trifluoromethyl groups can significantly alter the lipophilicity and electronic properties of compounds. The carbon-fluorine bond is characterized by high bond energy (approximately 105 kcal/mol), which contributes to the metabolic stability of fluorinated compounds . The lipophilicity of 8,8,8-trifluorooctan-1-amine can influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .

Research indicates that 8,8,8-trifluorooctan-1-amine may interact with various biological targets through mechanisms involving:

- Ion Transport Modulation : Similar compounds have been shown to influence ion transporters such as NKCC1 (Na-K-Cl cotransporter), which plays a crucial role in neuronal function and apoptosis regulation .

- Electrostatic Interactions : The highly polarized C-F bonds may enhance binding affinities with specific protein targets through dipole-dipole interactions .

Pharmacological Effects

The biological activity of 8,8,8-trifluorooctan-1-amine;hydrochloride has been investigated in various studies:

Case Studies

A review of existing literature reveals several case studies highlighting the biological activity of fluorinated amines:

- Study on NKCC1 Inhibition : A study demonstrated that inhibition of NKCC1 by bumetanide (a known NKCC1 inhibitor) could be mimicked by similar fluorinated compounds. This suggests that 8,8,8-trifluorooctan-1-amine may exhibit similar effects in modulating chloride ion homeostasis in neuronal cells .

- Fluorinated Drug Development : Research into the development of fluorinated drugs indicates that modifications like those seen in 8,8,8-trifluorooctan-1-amine can lead to improved efficacy and reduced side effects compared to non-fluorinated counterparts. For instance, fluorination has been shown to enhance the potency of thrombin inhibitors due to improved binding interactions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 8,8,8-trifluorooctan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis of trifluorinated amines typically involves introducing trifluoromethyl groups into amine precursors via nucleophilic substitution or reductive amination. For example, similar compounds (e.g., 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride) are synthesized using trifluoro-2-iodoethane and amines under inert atmospheres to prevent side reactions . Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., NaBH3CN for reductive steps) . Characterization via <sup>19</sup>F NMR and LC-MS is critical to confirm purity and structure .

Q. How can researchers validate the structural integrity of 8,8,8-trifluorooctan-1-amine hydrochloride using spectroscopic methods?

Key techniques include:

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify proton environments adjacent to the trifluoromethyl group and confirm fluorine integration .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical ~235.6 g/mol for C8H16ClF3N) and detect fragmentation patterns .

- FT-IR : Confirm amine hydrochloride salt formation via N–H and Cl<sup>−</sup> stretching frequencies .

Q. What solvent systems are compatible with 8,8,8-trifluorooctan-1-amine hydrochloride for in vitro assays?

Fluorinated amines often exhibit limited solubility in polar solvents. Preliminary tests should include:

- Aqueous Buffers : Use dilute HCl (pH < 3) to enhance solubility .

- Organic Solvents : DMSO, methanol, or acetonitrile (with sonication) .

- Surfactant-Assisted Systems : Tween-80 or PEG-400 for hydrophobic interactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 8,8,8-trifluorooctan-1-amine hydrochloride in enzyme inhibition studies?

- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450 or fluorinated ligand-binding proteins) .

- Assay Design : Use fluorescence polarization or SPR to measure binding affinity. Compare IC50 values against non-fluorinated analogs .

- Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay sensitivity .

Q. What strategies mitigate instability of 8,8,8-trifluorooctan-1-amine hydrochloride under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies (e.g., 25–40°C, pH 1–10) with HPLC monitoring. Amine hydrochlorides are typically stable at acidic pH but degrade via hydrolysis in basic conditions .

- Thermal Stability : Store at −20°C under argon to prevent oxidative decomposition .

Q. How can computational modeling predict the reactivity of 8,8,8-trifluorooctan-1-amine hydrochloride in nucleophilic reactions?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify electrophilic hotspots .

- MD Simulations : Analyze solvation effects and hydrogen-bonding interactions with biological targets (e.g., using GROMACS) .

Q. What experimental approaches resolve discrepancies in reported spectral data for trifluorinated amines?

- Cross-Validation : Compare <sup>19</sup>F NMR chemical shifts with PubChem/CAS datasets (e.g., δ −60 to −70 ppm for CF3 groups) .

- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to clarify ambiguous amine signals in complex matrices .

Q. How can researchers design fluorinated analogs of 8,8,8-trifluorooctan-1-amine hydrochloride to enhance pharmacokinetic properties?

- Bioisosteric Replacement : Substitute CF3 with CHF2 or OCF3 to modulate lipophilicity (logP) .

- Prodrug Strategies : Convert the amine to a carbamate or acyloxymethyl derivative for improved bioavailability .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and Schlenk techniques to avoid hydrolysis .

- Characterization : Use orthogonal methods (e.g., NMR + HRMS) to confirm purity >95% .

- Data Interpretation : Cross-reference CAS and PubChem entries (e.g., CID 43810733 for analogous triazolo compounds) to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.